

Section 1: Chemical Identification and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

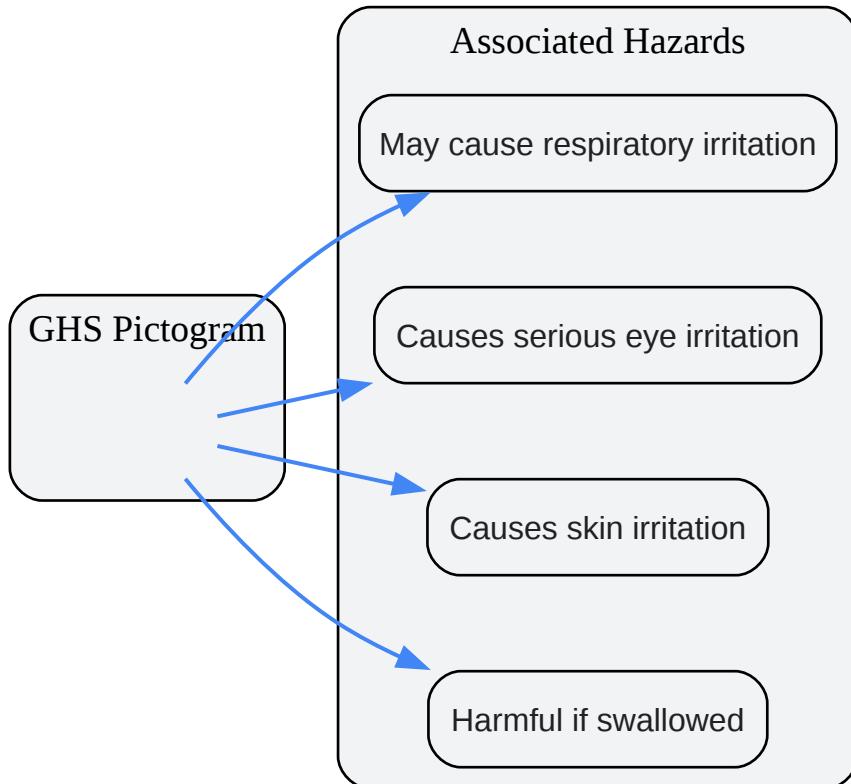
Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836

[Get Quote](#)

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.


Identifier	Value	Source
Chemical Name	4-Acetyl-2-methoxybenzoic acid	-
CAS Number	102362-04-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₃	-
Molecular Weight	194.18 g/mol	-
Predicted Appearance	White to off-white crystalline powder	[3]
Predicted Stability	Stable under normal storage conditions	[4]

Section 2: Hazard Identification and GHS Classification (Predicted)

Based on the consistent classification of its structural analogs, **4-Acetyl-2-methoxybenzoic acid** is predicted to be classified under the Globally Harmonized System (GHS) as follows.[\[5\]](#) The primary hazards stem from its acidic nature and its potential to act as an irritant powder.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4 (Predicted)	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity	Category 3 (Respiratory)	H335: May cause respiratory irritation

GHS Pictogram Overview

[Click to download full resolution via product page](#)

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Section 3: Toxicological Profile and Health Effects

The predicted GHS classification points to specific health risks upon exposure. Understanding the causality is key to appreciating the handling protocols that follow.

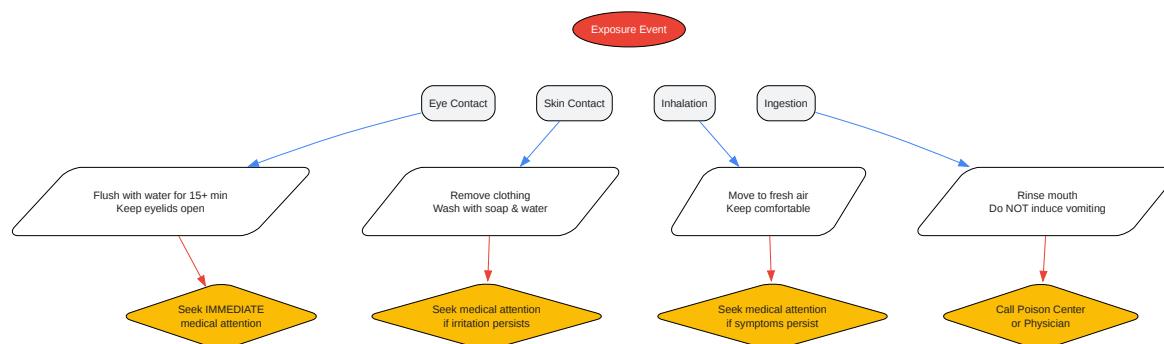
- Oral Toxicity: Ingestion is predicted to be harmful.[\[5\]](#) The mechanism is likely related to irritation of the gastrointestinal tract.
- Dermal and Ocular Irritation: As a carboxylic acid, this compound can irritate the skin by disrupting the lipid barrier, leading to redness and discomfort.[\[5\]](#) In the eyes, it is expected to be a serious irritant, potentially causing significant inflammation and pain upon contact with the moist mucosal surfaces.[\[5\]](#)
- Respiratory Irritation: Fine powders of organic acids are a common cause of respiratory tract irritation.[\[5\]](#) Inhalation of dust can lead to coughing, sneezing, and inflammation of the nasal passages and throat.[\[5\]](#)

To date, no data from sources such as the IARC, ACGIH, or NTP suggests that common methoxybenzoic acids are carcinogenic.[\[6\]](#) However, as with any compound not thoroughly studied, chronic exposure should be minimized.

Section 4: Emergency Protocols: First Aid and Spill Management

A prepared response is critical to mitigating the consequences of accidental exposure or release.

First-Aid Measures


The following protocols are based on standard best practices for handling acidic, irritant solids.[\[5\]](#)[\[7\]](#)[\[8\]](#)

- Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift and separate the eyelids to irrigate fully.[\[7\]](#) Seek immediate medical attention from an ophthalmologist.[\[9\]](#) Do not attempt to remove contact lenses unless you are skilled personnel.[\[7\]](#)
- Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and running water.[\[7\]](#) If irritation develops or persists, seek medical

attention.[7]

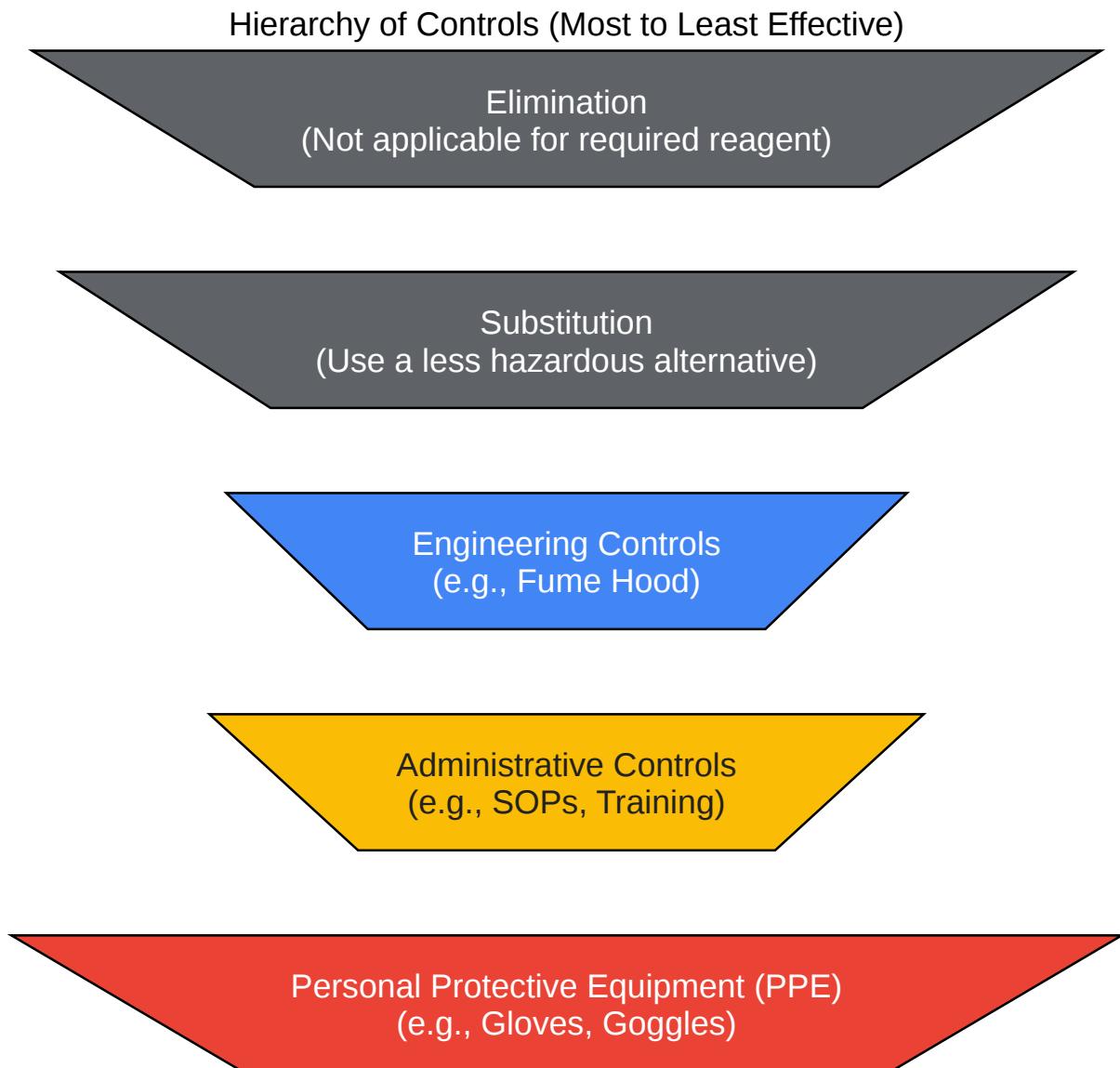
- Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[5] If breathing is difficult or symptoms like coughing persist, seek medical attention.
- Ingestion: If the person is conscious, immediately rinse their mouth with water.[5] Do not induce vomiting. Call a Poison Control Center or physician for guidance.[6]

Emergency First Aid Decision Workflow

[Click to download full resolution via product page](#)

Caption: Decision workflow for first aid response to exposure.

Fire-Fighting and Accidental Release


- **Fire Fighting:** The compound is not considered a significant fire risk.^[7] Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.^[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as combustion may produce corrosive fumes and carbon oxides.^{[4][5]}
- **Accidental Release:** For spills, immediately cordon off the area. Avoid breathing dust and prevent all personal contact.^[7] Use dry cleanup procedures; do not use methods that generate dust.^[7] Carefully sweep or vacuum the spilled solid into a sealed, labeled container for proper chemical waste disposal.^[10] After material pickup, wash the area down with water, preventing runoff from entering drains.^[7]

Section 5: Proactive Safety: Handling, Storage, and Exposure Control

Preventing exposure is the most effective safety strategy. This requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls

The most effective safety measures are those that control the hazard at its source. The hierarchy of controls provides a framework for implementing robust protection.

[Click to download full resolution via product page](#)

Caption: The hierarchy of controls for minimizing chemical exposure.

Safe Handling and Storage Protocols

- Engineering Controls: Handle this compound exclusively in a well-ventilated area. A certified chemical fume hood is the most appropriate engineering control to prevent inhalation of dust. [\[10\]](#) Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[\[11\]](#)

- Administrative Controls:
 - Avoid all personal contact, including inhalation.[7]
 - Minimize dust generation during weighing and transfer operations.[7]
 - Do not eat, drink, or smoke in laboratory areas.[7]
 - Wash hands thoroughly with soap and water after handling.[7]
 - Launder contaminated work clothing separately from other items.[7]
- Storage:
 - Store in original, tightly sealed containers.[7]
 - Keep in a cool, dry, and well-ventilated area.
 - Store away from incompatible materials, particularly strong oxidizing agents, which could cause a vigorous reaction.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.

- Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[5]
- Skin Protection:
 - Wear a lab coat to protect personal clothing.
 - Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and employ proper glove removal technique to avoid skin contact.[10]
- Respiratory Protection: Under normal conditions in a fume hood, respiratory protection is not required. If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 102362-04-9|4-Acetyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-acetyl-2-methoxybenzoic acid | 102362-04-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. gustavus.edu [gustavus.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Section 1: Chemical Identification and Predicted Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2748836#4-acetyl-2-methoxybenzoic-acid-safety-hazards-and-msds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com